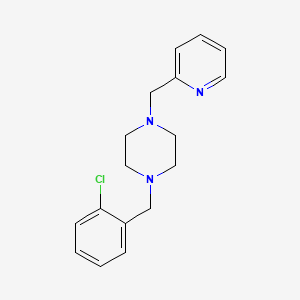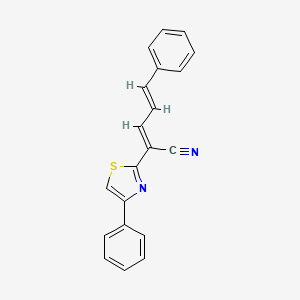![molecular formula C15H12N2 B5633379 5-methyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5633379.png)
5-methyl-5,10-dihydroindolo[3,2-b]indole
Overview
Description
Synthesis Analysis
The synthesis of 5-methyl-5,10-dihydroindolo[3,2-b]indole involves novel approaches. A notable method includes a two-step strategy based on site-selective Pd-catalyzed cross-coupling reaction followed by cyclization through Pd-catalyzed C-N coupling (Hung et al., 2015). Another approach utilizes Cu(OAc)2-mediated cascade annulation of diarylalkyne sulfonamides, demonstrating an efficient synthesis pathway (Yu et al., 2016).
Molecular Structure Analysis
The molecular structure of 5-methyl-5,10-dihydroindolo[3,2-b]indole exhibits strong fluorescence, suggesting potential applications in materials science (Hung et al., 2015). Quantum-chemical studies have explored its electronic properties and predicted that related polymers may exhibit intrinsic organic conductor properties (Wei, 2010).
Chemical Reactions and Properties
Various chemical reactions are pivotal in synthesizing and modifying the 5-methyl-5,10-dihydroindolo[3,2-b]indole structure. For instance, the Pd-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles has been highlighted as an efficient and regioselective synthetic route to related compounds, showcasing the versatility of reactions involving indoles (Guo et al., 2016).
Physical Properties Analysis
The physical properties, including fluorescence of 5-methyl-5,10-dihydroindolo[3,2-b]indole, are significant for various applications, indicating the material's potential in optical and electronic devices (Hung et al., 2015).
Chemical Properties Analysis
The chemical properties of 5-methyl-5,10-dihydroindolo[3,2-b]indole and its derivatives have been explored, particularly their antioxidant activities. These studies provide insight into the potential biological relevance and applications of these compounds (Talaz et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Techniques : Research has explored new synthesis methods for 5,10-dihydroindolo[3,2-b]indoles, including 5-methyl variants. For instance, Hung et al. (2015) developed an efficient two-step strategy using Pd-catalyzed cross-coupling reactions, which led to the creation of strong fluorescent products (Hung et al., 2015). Additionally, Yu et al. (2016) discovered a cascade reaction that facilitates the synthesis of 5,10-dihydroindolo[3,2-b]indoles using Cu(OAc)2, demonstrating the compound's versatility in chemical synthesis (Yu et al., 2016).
Biological and Pharmacological Research
- Formation from Ascorbigen : Preobrazhenskaya et al. (1993) demonstrated that ascorbigen, a compound in cruciferous vegetables, can transform into 5,11-dihydroindolo[3,2-b]carbazole under certain conditions, indicating its biological relevance and potential health implications (Preobrazhenskaya et al., 1993).
Applications in Organic Electronics
- Organic Light-Emitting Diodes (OLEDs) : Jacobs et al. (1995) investigated the use of 5,10-dihydroindolo[3,2-b]indole in OLEDs, noting its effectiveness as a hole transport agent, which is crucial for the efficiency and longevity of these devices (Jacobs et al., 1995).
- Organic Solar Cells : Fatima et al. (2020) explored the use of 5,10-dihydroindolo[3,2-b]indole in small molecule organic solar cells. They found that structural modifications in the molecule can significantly impact its optoelectronic properties, demonstrating its potential in solar energy applications (Fatima et al., 2020).
Photophysical and Electrochemical Properties
- Fluorescent Properties : The fluorescent nature of 5,10-dihydroindolo[3,2-b]indole derivatives makes them interesting for various applications, including sensing and imaging. For example, Khan et al. (2018) synthesized a 5,11-dihydroindolo[3,2-b]carbazole-based ligand, which showed blue fluorescence, potentially useful in material sciences and bioimaging (Khan et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
10-methyl-5H-indolo[3,2-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-17-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16-14/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTWBUCGHMQSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methyl-5H-indolo[3,2-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-chlorobenzyl)thio]-N-2-naphthylacetamide](/img/structure/B5633308.png)



![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5633334.png)
![{(3R*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-[(dimethylamino)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5633341.png)

![3-[5-bromo-2-(methylamino)phenyl]-2(1H)-quinoxalinone](/img/structure/B5633364.png)
![(3R)-3,4,4-trimethyl-1-({1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-pyrrolidinol hydrochloride](/img/structure/B5633370.png)
![1-(3-{1-[2-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5633382.png)
![9-[3-(ethylthio)propanoyl]-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633390.png)
![1-acetyl-4-{[2-(propylamino)-5-pyrimidinyl]methyl}-1,4-diazepan-6-ol](/img/structure/B5633398.png)
![3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5633409.png)
